7-Methylbenz(c)acridine

Chemical Carcinogenesis Tumor Initiation-Promotion Assay Polycyclic Aza-Aromatic Hydrocarbons

7-Methylbenz(c)acridine (7MBAC; CAS 3340-94-1) is a methyl-substituted polycyclic aza-aromatic hydrocarbon (aza-PAH) of the angular benz[c]acridine class. Unlike many acridine derivatives designed for therapeutic intercalation, 7MBAC is primarily recognized as a strong environmental carcinogen, classified as a probable human carcinogen based on robust animal tumorigenicity data.

Molecular Formula C18H13N
Molecular Weight 243.3 g/mol
CAS No. 3340-94-1
Cat. No. B1210542
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Methylbenz(c)acridine
CAS3340-94-1
Synonyms7-methylbenz(c)acridine
Molecular FormulaC18H13N
Molecular Weight243.3 g/mol
Structural Identifiers
SMILESCC1=C2C=CC3=CC=CC=C3C2=NC4=CC=CC=C14
InChIInChI=1S/C18H13N/c1-12-14-7-4-5-9-17(14)19-18-15(12)11-10-13-6-2-3-8-16(13)18/h2-11H,1H3
InChIKeyLZUFUDJVBHLHFC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Methylbenz(c)acridine (CAS 3340-94-1): Carcinogenicity Probe & Environmental PAH Standard for Toxicology Research


7-Methylbenz(c)acridine (7MBAC; CAS 3340-94-1) is a methyl-substituted polycyclic aza-aromatic hydrocarbon (aza-PAH) of the angular benz[c]acridine class [1]. Unlike many acridine derivatives designed for therapeutic intercalation, 7MBAC is primarily recognized as a strong environmental carcinogen, classified as a probable human carcinogen based on robust animal tumorigenicity data [2]. The substitution of a single methyl group at the 7-position fundamentally transforms the compound from the weakly active parent benz[c]acridine into a potent tumor initiator, making 7MBAC the preferred molecular tool for studying bay-region diol-epoxide-mediated carcinogenesis mechanisms and for use as a positive-control mutagen in environmental monitoring programs [3].

Why 7-Methylbenz(c)acridine Cannot Be Substituted with Other Benz[c]acridine Analogs in Carcinogenesis Studies


The angular benz[c]acridine scaffold alone does not define biological potency; the position, presence, and identity of substituents create profound and quantifiable differences in tumor-initiating capacity. Unsubstituted benz[c]acridine is a weak tumor initiator (37% incidence, 1.33 tumors/mouse at 2.5 µmol), whereas 7-methyl substitution increases activity at least 5-fold [1]. Critically, the positional isomer 12-methylbenz[a]acridine—differing only in the angular ring junction and methyl position—is completely devoid of carcinogenic activity (0% incidence in 24 independent experiments) [2]. Even within the 7MBAC metabolic cascade, only the 3,4-dihydrodiol intermediate possesses significant tumorigenicity; the 1,2-, 5,6-, 8,9-, and 10,11-dihydrodiols are inactive, demonstrating that regiochemistry of metabolic activation is strictly controlled [3]. Generic substitution with any other benzacridine congener therefore compromises the validity of carcinogenesis mechanistic studies and positive-control mutagenicity assays.

7-Methylbenz(c)acridine: Head-to-Head Quantitative Differentiation Evidence Against Closest Analogs


Tumor-Initiating Activity: ≥5-Fold Enhancement Over Unsubstituted Benz[c]acridine on Mouse Skin

In a direct comparative initiation-promotion study on mouse skin (CD-1 mice; single topical application of 0.15–0.75 µmol compound, followed by twice-weekly TPA promotion for 20 weeks), 7-methylbenz[c]acridine (7MBAC) was at least 5-fold more active as a tumor initiator than the unsubstituted parent compound benz[c]acridine [1]. The unsubstituted parent benz[c]acridine produced 37% tumor incidence and 1.33 tumors/mouse at the 2.5 µmol dose, characterizing it as a weak initiator [2]. In contrast, 7MBAC produced substantially higher tumor multiplicities at equivalent doses, with the 7-methyl substitution at the meso-anthracene position being solely responsible for converting a weak carcinogen into a strong carcinogen [1].

Chemical Carcinogenesis Tumor Initiation-Promotion Assay Polycyclic Aza-Aromatic Hydrocarbons

Carcinogenicity vs. Positional Isomer 12-Methylbenz[a]acridine: 100% vs. 0% Tumor Incidence

A definitive SAR study by Croisy-Delcey et al. (1983) directly compared 7-methylbenz[c]acridine and its positional isomer 12-methylbenz[a]acridine in parallel carcinogenicity experiments using XVIInc/Z strain mice by subcutaneous injection [1]. 7-Methylbenz[c]acridine produced a 100% tumor incidence (sarcomas at the injection site) across 26 independent experiments, whereas 12-methylbenz[a]acridine—differing only in the angular ring fusion geometry and methyl group position—produced a 0% tumor incidence in 24 independent experiments, demonstrating complete carcinogenic inactivity [1]. This stark all-or-nothing difference arises from the inability of the benz[a]acridine angular isomer to undergo metabolic activation to a bay-region diol-epoxide, the obligate ultimate carcinogenic pathway confirmed for the benz[c]acridine series [1][2].

Structure-Activity Relationship (SAR) Chemical Carcinogenesis Angular Benzacridine Isomers

DNA Covalent Binding: Bay-Region Diol Epoxides of 7MBAC Bind 2–3× More Efficiently Than Benzo[a]pyrene Diol Epoxides

Fraser et al. (1990) measured the kinetics and extent of covalent DNA binding for the bay-region syn- and anti-diol epoxides of 7MBAC in aqueous solution at low ionic strength and compared these values directly to those reported for the corresponding benzo[a]pyrene (BaP) diol epoxides under identical conditions [1]. The extent of covalent binding of 7MBAC diol epoxides to DNA was determined to be 12–30%, depending on the pH of reaction. These values are 2–3 times greater than those measured for the benzo[a]pyrene diol epoxides under the same low-ionic-strength conditions [1]. Despite this higher covalent binding efficiency, the rate constants for solvolysis of 7MBAC diol epoxides are significantly lower than those of BaP diol epoxides, indicating that the nitrogen heteroatom in the benz[c]acridine scaffold shifts the balance toward DNA adduction over hydrolytic inactivation compared to the all-carbon polycyclic aromatic hydrocarbon benchmark [1].

DNA Adduct Formation Covalent Binding Efficiency Bay-Region Diol Epoxide Reactivity

Metabolic Activation Specificity: 3,4-Dihydrodiol Is the Sole Proximate Carcinogen (4–6× More Active Than Parent)

Chang et al. (1986) compared the tumor-initiating activity of 7MBAC with each of its five metabolically possible trans-dihydrodiols in parallel mouse skin initiation-promotion experiments [1]. The 3,4-dihydrodiol of 7MBAC was 4- to 6-fold more active than the parent compound as a tumor initiator. In newborn mouse assays (i.p. administration, total dose 0.35 µmol), the 3,4-dihydrodiol induced approximately 8-fold more pulmonary tumors per mouse and 9-fold more hepatic tumors per male mouse than the parent 7MBAC [1]. Critically, the 1,2-, 5,6-, 8,9-, and 10,11-dihydrodiols of 7MBAC had no significant tumor-initiating activity at the doses tested, establishing absolute regiospecificity of metabolic activation [1]. Gill et al. (1986) subsequently confirmed that 7MBAC-3,4-DHD is indeed formed by rat liver microsomes, representing 2.2–3.4% of total ethyl acetate-extractable metabolites from 7MBAC, and that this dihydrodiol is a potent mutagen requiring only S9 metabolic activation in the Ames assay [2].

Metabolic Activation Proximate Carcinogen Dihydrodiol Metabolites Cytochrome P450

Singlet Oxygen Photosensitization: 7MBAC Generates Singlet Oxygen in High Yield Under Near-UV Irradiation

Burt and Moore (1987) demonstrated that 7MBAC acts as an efficient Type II photosensitizer, generating singlet oxygen (¹O₂) in high yield when irradiated with near-UV light (365 nm) in aerated solutions [1]. Singlet oxygen production was quantified by measuring rates of oxygen uptake in irradiated solutions containing the oxidizable substrate 2,5-dimethylfuran or histidine, and relative yields of free radical production (Type I mechanism) were determined by acrylamide polymerization initiation [1]. The photophysical properties (singlet and triplet state energies, quantum yields) of 7MBAC were measured alongside several related acridine, anthracene, and benzanthracene derivatives, establishing 7MBAC as one of the most efficient photosensitizers within this structural class [1]. The primary photoproducts from 365 nm irradiation in methanol were subsequently identified by Burt et al. (1986) as trans-6-hydroxy-5-methoxy-7-methyl-5,6-dihydrobenz[c]acridine and trans-5-hydroxy-6-methoxy-7-methyl-5,6-dihydrobenz[c]acridine, confirming that singlet oxygen-mediated oxidation occurs with regioselectivity influenced by the 7-methyl group [2].

Photochemical Sensitization Singlet Oxygen Generation Environmental Photodegradation Type II Photosensitizer

Synchronous Fluorescence Detection: Differentiable Spectral Signature Enables Co-Chromatographing Metabolite Quantification

Gill et al. (1986) developed a synchronous fluorescence assay that exploits the distinct spectral properties of 7MBAC and its metabolites to separately quantify co-chromatographing species—specifically 7-methylbenz[c]acridine, 7-hydroxymethylbenz[c]acridine, and trans-7-methylbenz[c]-acridine-10,11-dihydrodiol—without requiring complete chromatographic resolution [1]. This analytical differentiation is possible because the 7-methyl substituent imparts a characteristic fluorescence emission profile that differs from that of the hydroxymethyl and dihydrodiol metabolites, enabling wavelength-selective synchronous scanning to deconvolute overlapping HPLC peaks [1]. This method was successfully applied to the analysis of these metabolites formed by rat liver microsomes, demonstrating practical utility in metabolism studies [1].

Synchronous Luminescence Metabolite Analysis Fluorescence Spectroscopy HPLC Detection

High-Value Application Scenarios for 7-Methylbenz(c)acridine in Toxicology and Environmental Research


Positive-Control Carcinogen in Rodent Tumor Initiation-Promotion Studies

7MBAC is the preferred positive-control compound for mouse skin initiation-promotion protocols when studying aza-PAH carcinogenesis mechanisms or screening chemopreventive agents. Its ≥5-fold greater tumor-initiating potency over unsubstituted benz[c]acridine [1] and 100% tumor incidence [2] ensure robust, reproducible positive-control responses at doses as low as 0.15 µmol, minimizing the number of animals required per experiment while maintaining statistical power.

Matched Isomer Pair System for Structure-Activity Relationship (SAR) Studies

The 7-methylbenz[c]acridine (strong carcinogen) / 12-methylbenz[a]acridine (inactive isomer) pair constitutes a uniquely controlled experimental system for SAR studies. With absolute qualitative differentiation (100% vs. 0% tumor incidence [2]), researchers can systematically probe how angular ring junction geometry and methyl group position govern metabolic activation to bay-region diol-epoxides, cytochrome P450 isoform preference, and DNA adduct profiles, without confounding variables from different molecular weights, logP values, or synthetic routes.

DNA Adduct Formation Reference Standard in Genotoxicity Testing

For laboratories quantifying DNA adduct formation by ³²P-postlabeling, mass spectrometry, or fluorescence-based methods, 7MBAC diol epoxides provide a high-efficiency covalent binding standard. The 2–3× greater DNA binding efficiency compared to the widely used benzo[a]pyrene diol epoxide benchmark [3] makes 7MBAC-derived adducts particularly valuable when sensitivity is limiting, such as in low-dose environmental exposure studies or when analyzing adducts in limited biopsy specimens.

Environmental Aza-PAH Fate and Photodegradation Studies

7MBAC is uniquely qualified as a model aza-PAH for environmental photodegradation studies because it acts simultaneously as a potent environmental carcinogen of regulatory concern and as an efficient singlet oxygen photosensitizer [4]. Its two identified primary photoproducts [5] provide defined endpoints for tracking photochemical transformation pathways in surface waters, atmospheric particulate matter, and soil matrices, while its synchronous fluorescence signature [6] enables sensitive detection in complex environmental extracts without requiring complete chromatographic separation.

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